molecular formula C20H18FNO3 B4848081 4-(2-butoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

4-(2-butoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B4848081
M. Wt: 339.4 g/mol
InChI Key: APVDHURXWFFYTC-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-butoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BFOB and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BFOB is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. BFOB has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of the extracellular matrix.
Biochemical and Physiological Effects:
BFOB has been shown to have various biochemical and physiological effects, including anticancer activity, fluorescent properties, and metal ion detection. Studies have also shown that BFOB can inhibit the activity of matrix metalloproteinases, which are involved in various physiological processes, including tissue remodeling and wound healing.

Advantages and Limitations for Lab Experiments

BFOB has several advantages for lab experiments, including its fluorescent properties, which make it a useful tool for the detection of metal ions in biological systems. However, BFOB also has limitations, including its low solubility in water, which can make it difficult to use in biological assays.

Future Directions

There are several future directions for the study of BFOB, including the development of more efficient synthesis methods and the investigation of its potential as an anticancer agent. Further studies are also needed to fully understand the mechanism of action of BFOB and its potential applications in various fields, including materials science and organic electronics.
Conclusion:
In conclusion, BFOB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential as an anticancer agent, fluorescent probe, and metal ion detector. Further studies are needed to fully understand the mechanism of action of BFOB and its potential applications in various fields.

Scientific Research Applications

BFOB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, BFOB has been investigated for its potential as an anticancer agent. Studies have shown that BFOB can induce apoptosis in cancer cells, making it a promising candidate for the development of anticancer drugs. BFOB has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

(4E)-4-[(2-butoxyphenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-2-3-12-24-18-7-5-4-6-15(18)13-17-20(23)25-19(22-17)14-8-10-16(21)11-9-14/h4-11,13H,2-3,12H2,1H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVDHURXWFFYTC-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-butoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
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4-(2-butoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
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4-(2-butoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
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4-(2-butoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
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4-(2-butoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one
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4-(2-butoxybenzylidene)-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one

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